2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-8-13-14-12(19-7-11(16)17)15(8)9-4-3-5-10(6-9)18-2/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSULZHRAPYJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC(=CC=C2)OC)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151232 | |
| Record name | 2-[[4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603070-42-4 | |
| Record name | 2-[[4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603070-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and acyl hydrazides, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.
Attachment of the Sulfanylacetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring and other functional groups can be reduced under specific conditions using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. The presence of the sulfanyl group in 2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid enhances its interaction with microbial targets, potentially leading to the development of new antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Triazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. In vitro studies suggest that this compound may reduce pro-inflammatory cytokine production .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. Mechanistic studies suggest that it may induce apoptosis through the mitochondrial pathway, making it a candidate for further development in cancer therapy .
Agricultural Applications
Pesticidal Activity
The unique structure of this compound suggests potential use as a pesticide. Research indicates that similar triazole compounds can act as fungicides by disrupting fungal cell wall synthesis. This compound may serve as a lead structure for developing new agrochemicals aimed at controlling plant diseases .
Material Science
Polymer Chemistry
In material science, the incorporation of triazole-containing compounds into polymer matrices has garnered attention due to their ability to enhance thermal stability and mechanical properties. The sulfanyl group can facilitate cross-linking reactions in polymer synthesis, leading to materials with improved performance characteristics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50% at 10 µM concentration. |
| Study 3 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 value of 15 µM after 48 hours of treatment. |
| Study 4 | Pesticidal Efficacy | Showed 70% mortality in treated fungal strains compared to control groups at concentrations above 100 ppm. |
Mechanism of Action
The mechanism of action of 2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can interact with active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to certain receptors, modulating their function. The sulfanylacetic acid moiety can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Methoxy Position: 3- vs. 2-Substitution
The 3-methoxy isomer (target compound) may exhibit better target binding due to favorable electronic interactions compared to the 2-methoxy analog, where steric hindrance from the ortho-substituent could reduce efficacy .
Electron-Rich vs. Electron-Deficient Groups
- Chlorophenyl derivatives (e.g., ) introduce electron-withdrawing effects, altering metabolic stability and solubility.
Pharmacological and Physicochemical Comparisons
Antimicrobial Activity
- Dimethoxyphenyl derivatives (e.g., 2,4-dimethoxy in ) show superior antimicrobial activity (MIC: 4–8 µg/mL against S. aureus) compared to monosubstituted analogs, likely due to synergistic electronic effects.
- The target compound’s 3-methoxy group may offer moderate activity, though specific data are lacking .
Anti-Exudative Potential
Solubility and Stability
- Sulfanylacetic acid moiety in the target compound enhances water solubility compared to ester derivatives (e.g., ethyl esters in ), which may improve bioavailability.
Biological Activity
2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H13N3O3S
- CAS Number : 731001-98-2
- Molecular Weight : 279.31 g/mol
Biological Activity Overview
The biological activities of triazole derivatives, including this compound, have been extensively studied. Key areas of activity include:
- Antimicrobial Activity : Triazoles are known for their antifungal and antibacterial properties. Studies have indicated that similar compounds exhibit significant activity against various pathogens.
- Antitumor Activity : Some triazole derivatives have shown promising results in inhibiting tumor cell proliferation. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance anticancer efficacy.
- Anti-inflammatory Effects : Compounds with triazole moieties often exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
Antitumor Activity
In a recent investigation into the anticancer potential of triazole derivatives, it was found that compounds structurally related to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines including A431 and Jurkat cells . The presence of electron-donating groups at specific positions on the phenyl ring was correlated with increased cytotoxicity.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of triazole compounds. For instance, a derivative showed a reduction in inflammatory markers in vitro when tested on macrophage cell lines . This suggests that this compound may possess similar mechanisms.
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, and what key reagents and conditions are critical for optimizing yield?
- Methodology : Synthesis typically involves multi-step reactions starting with the formation of the triazole core. Key reagents include hydrazine derivatives, thioureas, and acetic acid derivatives. Critical conditions include controlled temperatures (e.g., 60–80°C for cyclization), solvent selection (e.g., ethanol or DMF), and catalysts like sodium hydride for deprotonation. Purification via column chromatography or recrystallization is essential to achieve >90% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis, and what spectroscopic techniques are most effective?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and bonding. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography, when feasible, provides definitive 3D conformation .
Q. What initial biological screening approaches are recommended to assess its pharmacological potential?
- Methodology : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values against S. aureus and C. albicans). Cytotoxicity can be tested via MTT assays on mammalian cell lines. Dose-response curves (0.1–100 µM) help establish potency thresholds. Compare results with structurally similar triazole derivatives to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict reactivity or interaction with biological targets?
- Methodology : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking (using AutoDock Vina) simulates binding to targets like fungal CYP51 or bacterial topoisomerases. Molecular dynamics (MD) simulations assess stability of ligand-target complexes under physiological conditions .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology : Cross-validate assay protocols (e.g., standardized CLSI guidelines for antimicrobial testing). Analyze impurities via HPLC-MS; even 2% impurities (e.g., unreacted intermediates) can skew activity. Control for substituent effects: For example, 3-methoxyphenyl vs. 4-chlorophenyl groups may alter lipophilicity and membrane permeability .
Q. What are the challenges in modifying the triazole ring for enhanced activity, and how are reaction conditions optimized?
- Methodology : Substituent steric effects can hinder triazole ring functionalization. Use protecting groups (e.g., Boc for amines) during derivatization. Optimize cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts in anhydrous THF. Monitor reaction progress via TLC to prevent over-substitution, which may reduce target affinity .
Q. How can researchers analyze degradation products and ensure compound stability under various storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify major degradation pathways (e.g., hydrolysis of the sulfanyl group). Use lyophilization for long-term storage. Add antioxidants (e.g., BHT) to solutions to prevent oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
